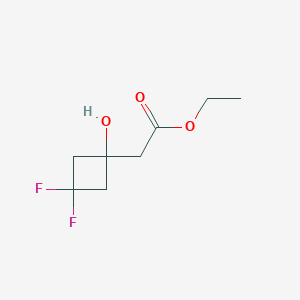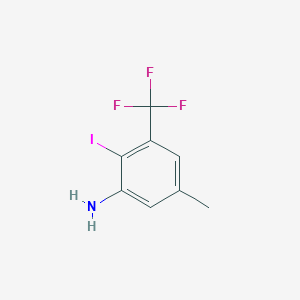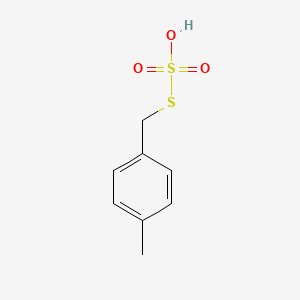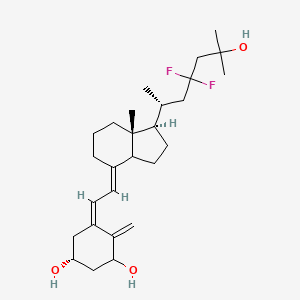
1-(2-fluoro-6-methylsulfonylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluoro-6-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9FO3S It is a derivative of ethanone, where the phenyl ring is substituted with a fluoro group at the 2-position and a methylsulfonyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 2-fluoro-6-methylphenol.
Sulfonylation: The phenol is sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like pyridine to yield 2-fluoro-6-methylsulfonylphenol.
Acylation: The sulfonylated phenol is then acylated using an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to produce this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-fluoro-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or sulfoxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or sulfoxides.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-fluoro-6-methylsulfonylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-fluoro-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The fluoro and methylsulfonyl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-fluoro-6-methylphenyl)ethanone: Similar structure but lacks the sulfonyl group.
1-(2-chloro-6-methylsulfonylphenyl)ethanone: Similar structure with a chloro group instead of a fluoro group.
Uniqueness
1-(2-fluoro-6-methylsulfonylphenyl)ethanone is unique due to the presence of both fluoro and methylsulfonyl groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups play a crucial role.
Eigenschaften
Molekularformel |
C9H9FO3S |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
1-(2-fluoro-6-methylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3 |
InChI-Schlüssel |
CTSDXRGKHKPJEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=CC=C1S(=O)(=O)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate](/img/structure/B12851980.png)












![6-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B12852054.png)
